

# Technical Guide: BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS

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## Compound of Interest

Compound Name: BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS

Cat. No.: B8114182

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A comprehensive overview for researchers, scientists, and drug development professionals on the structure, properties, and applications of the heterobifunctional crosslinker, **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS**.

## Introduction

**BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS**, also known as t-Boc-N-amido-PEG8-NHS ester, is a high-purity, monodisperse polyethylene glycol (PEG) linker used extensively in bioconjugation, drug delivery, and proteomics.<sup>[1][2]</sup> It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a flexible spacer. This unique structure allows for the sequential and controlled conjugation of two different molecules.

The molecule consists of three primary functional components:

- A tert-butyloxycarbonyl (Boc)-protected amine, which provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine.<sup>[2][3]</sup>
- An eight-unit polyethylene glycol (PEG8) spacer, which is hydrophilic and increases the solubility and stability of the resulting conjugate in aqueous media.<sup>[2][3]</sup>
- An N-hydroxysuccinimide (NHS) ester, an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.<sup>[1][2]</sup>

This combination of features makes **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** an invaluable tool for developing complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[4]</sup>

## Chemical Properties and Structure

The physicochemical properties of **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** are summarized below. These values are critical for calculating reaction stoichiometries, ensuring solubility, and proper handling and storage.

### Quantitative Data Summary

Property	Value	References
Systematic Name	t-Boc-N-amido-PEG8-NHS ester	<sup>[2]</sup>
CAS Number	2009357-80-4	<sup>[2]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Formula	C <sub>28</sub> H <sub>50</sub> N <sub>2</sub> O <sub>14</sub>	<sup>[2]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	638.7 g/mol	<sup>[2]</sup> <sup>[5]</sup> <sup>[6]</sup>
Purity	Typically ≥95%	<sup>[2]</sup>
Appearance	White to off-white solid or oil	-
Solubility	Soluble in DMSO, DMF, DCM	<sup>[7]</sup>
Storage Conditions	-20°C, keep dry and protected from light	<sup>[2]</sup> <sup>[7]</sup>

## Molecular Structure and Functional Components

The versatility of **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** stems from its distinct functional domains, as illustrated in the diagram below.

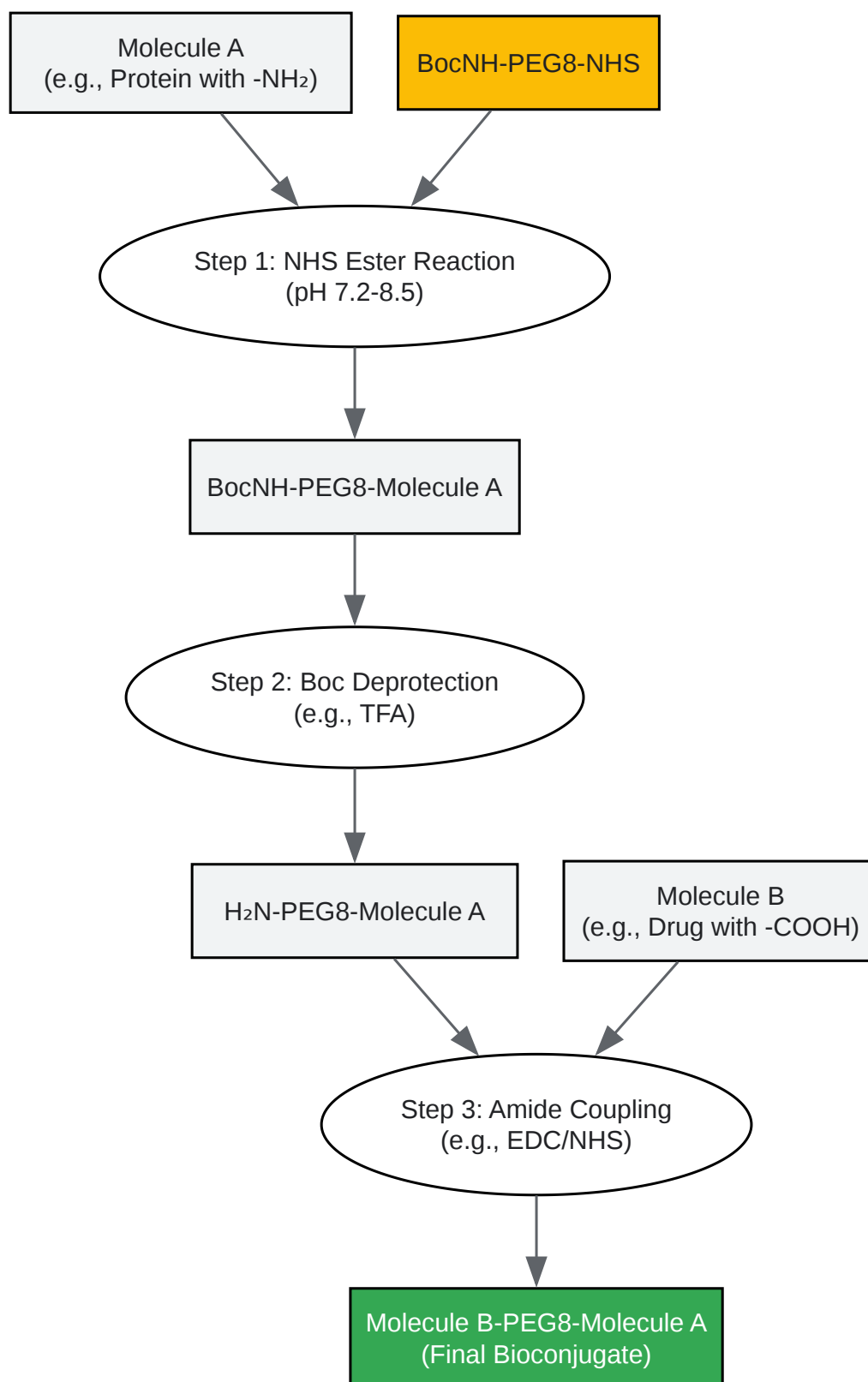
Functional domains of the **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** linker.

## Mechanism of Action and Key Applications

The primary mechanism of this linker involves a two-stage reaction strategy. First, the NHS ester reacts with a primary amine on a target molecule (Molecule A). Following this conjugation and any necessary purification, the Boc group is chemically removed to expose a new primary amine, which can then be coupled to a second molecule (Molecule B).

## General Reaction Workflow

The logical flow for utilizing this bifunctional linker is depicted below. This process enables the precise assembly of complex bioconjugates.



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Sequential conjugation workflow using a Boc- and NHS-functionalized linker.

## Key Applications

- **PROTAC Development:** This linker is ideal for synthesizing PROTACs, which require connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.<sup>[4]</sup> The defined length of the PEG8 spacer is critical for optimally positioning the two proteins to facilitate ubiquitination and subsequent degradation.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, the linker can be used to attach a cytotoxic payload to an antibody.<sup>[8]</sup> The hydrophilic PEG spacer enhances the pharmacokinetic properties of the ADC, improving its solubility and reducing aggregation.<sup>[3]</sup><sup>[8]</sup>
- **Surface Modification:** The linker can be used to tether proteins, peptides, or other biomolecules to amine-functionalized surfaces for applications in biosensors, microarrays, and biocompatible materials.
- **Peptide and Oligonucleotide Labeling:** It is used to conjugate labels (like fluorescent dyes or biotin) to amine-modified oligonucleotides or peptides for use in diagnostic assays.<sup>[2]</sup>

## Experimental Protocols

The following section provides a detailed, generalized methodology for the conjugation of **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** to a protein.

### Protein Conjugation via NHS Ester Reaction

This protocol outlines the steps for labeling a protein containing accessible primary amines (e.g., lysine residues) with the linker.

#### A. Materials Required

- Protein of interest (2-10 mg/mL)
- **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS**
- **Reaction Buffer:** Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.2-7.4 or 50 mM sodium borate buffer at pH 8.5. Avoid buffers containing primary amines like Tris or glycine.<sup>[9]</sup><sup>[10]</sup>

- Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9]
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
- Purification System: Dialysis cassettes (10K MWCO), or size-exclusion chromatography (gel filtration) columns.[9][10]

## B. Pre-Reaction Preparations

- Buffer Exchange: If the protein solution contains interfering primary amines (e.g., Tris buffer), exchange it into the appropriate Reaction Buffer using dialysis or a desalting column.[10][11]
- Equilibrate Reagents: Allow the vial of **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[9][10][11]
- Prepare Linker Solution: Immediately before use, dissolve the required amount of **BocNH-PEG8-CH<sub>2</sub>CH<sub>2</sub>COONHS** in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] Do not store this solution, as the NHS ester is moisture-sensitive.[9]

## C. Conjugation Procedure

- Calculate Molar Ratio: Determine the desired molar excess of linker to protein. A 10- to 20-fold molar excess is a common starting point for antibodies.[9] This ratio should be optimized for each specific protein.
- Reaction Initiation: Add the calculated volume of the 10 mM linker solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9][10]
- Incubation: Incubate the reaction mixture at room temperature for 60 minutes or on ice for 2 hours.[9][10] Protect from light if any components are light-sensitive.
- Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11] This step consumes any unreacted NHS ester.

#### D. Purification

- Removal of Excess Linker: Remove unreacted linker and byproducts from the protein conjugate using dialysis against PBS (at least 3 buffer changes) or a size-exclusion/gel filtration column equilibrated with PBS.<sup>[9][10]</sup>
- Characterization: Analyze the conjugate using techniques such as SDS-PAGE (to observe mass shift), mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the protein's activity is retained.

#### E. Storage

- Store the final purified conjugate under conditions optimal for the unmodified protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

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